molecular formula C17H15BrN2O2 B4893000 3-[3-(3-bromophenoxy)propyl]-4(3H)-quinazolinone

3-[3-(3-bromophenoxy)propyl]-4(3H)-quinazolinone

Cat. No. B4893000
M. Wt: 359.2 g/mol
InChI Key: PNZSANGDLQJESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(3-bromophenoxy)propyl]-4(3H)-quinazolinone is a quinazolinone derivative that has been studied for its potential therapeutic applications. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 3-[3-(3-bromophenoxy)propyl]-4(3H)-quinazolinone is not fully understood. However, some studies have suggested that it may work by inhibiting certain enzymes or signaling pathways involved in cancer growth or inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-[3-(3-bromophenoxy)propyl]-4(3H)-quinazolinone can exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. It has also been shown to have antioxidant properties and may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[3-(3-bromophenoxy)propyl]-4(3H)-quinazolinone in lab experiments is its potential therapeutic applications. It has been studied for its anti-cancer and anti-inflammatory properties, making it a promising candidate for further research. However, one limitation is that the exact mechanism of action is not fully understood, which may make it more difficult to develop as a therapeutic agent.

Future Directions

There are several potential future directions for research on 3-[3-(3-bromophenoxy)propyl]-4(3H)-quinazolinone. One area of focus could be on further elucidating the mechanism of action, which may provide more insight into its therapeutic potential. Another area of focus could be on developing more efficient synthesis methods, which could make it more accessible for further research. Additionally, further studies could be conducted to explore its potential use in treating other diseases or conditions beyond cancer and inflammation.

Synthesis Methods

The synthesis of 3-[3-(3-bromophenoxy)propyl]-4(3H)-quinazolinone can be achieved through a multi-step process. One common method involves the reaction of 3-bromophenol with 3-chloropropylamine to form 3-(3-bromophenoxy)propylamine. This intermediate is then reacted with anthranilic acid to form the final product.

Scientific Research Applications

Research has shown that 3-[3-(3-bromophenoxy)propyl]-4(3H)-quinazolinone exhibits a range of potential therapeutic applications. It has been studied for its anti-cancer properties, with some studies showing that it inhibits the growth of cancer cells and induces apoptosis. It has also been studied for its potential use as an anti-inflammatory agent, with some studies showing that it can reduce inflammation in animal models.

properties

IUPAC Name

3-[3-(3-bromophenoxy)propyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c18-13-5-3-6-14(11-13)22-10-4-9-20-12-19-16-8-2-1-7-15(16)17(20)21/h1-3,5-8,11-12H,4,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZSANGDLQJESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCOC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7021073

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